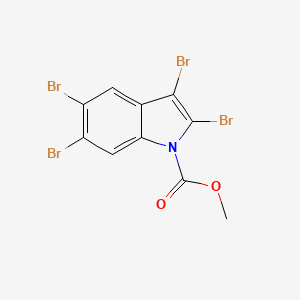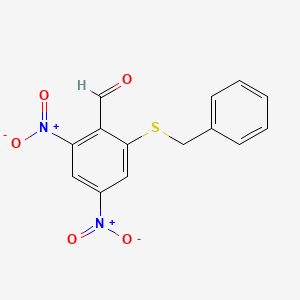![molecular formula C16H18OS B14202486 Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-propyl- CAS No. 835626-63-6](/img/structure/B14202486.png)
Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-propyl- is an organosulfur compound characterized by the presence of a sulfinyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-propyl- typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidative coupling reactions, utilizing readily available low-cost commodity chemicals such as thiols and amines. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-propyl- undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to form sulfone derivatives.
Reduction: The sulfinyl group can be reduced to form sulfide derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-propyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-propyl- involves its interaction with molecular targets through its sulfinyl group. This functional group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include oxidative and reductive processes, as well as interactions with nucleophiles and electrophiles .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-[(phenylethynyl)sulfonyl]benzene
- Benzene, 1-methyl-4-[(phenylmethyl)sulfinyl]-
Uniqueness
Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-propyl- is unique due to its specific structural configuration and the presence of the sulfinyl group, which imparts distinct chemical properties.
Properties
CAS No. |
835626-63-6 |
|---|---|
Molecular Formula |
C16H18OS |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
1-[(S)-(4-methylphenyl)sulfinyl]-2-propylbenzene |
InChI |
InChI=1S/C16H18OS/c1-3-6-14-7-4-5-8-16(14)18(17)15-11-9-13(2)10-12-15/h4-5,7-12H,3,6H2,1-2H3/t18-/m0/s1 |
InChI Key |
XIUJJFFAJURVJH-SFHVURJKSA-N |
Isomeric SMILES |
CCCC1=CC=CC=C1[S@@](=O)C2=CC=C(C=C2)C |
Canonical SMILES |
CCCC1=CC=CC=C1S(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


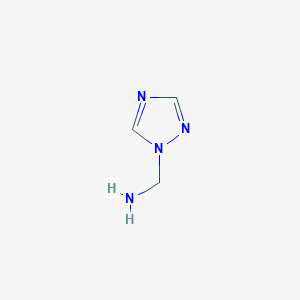
![4-{(E)-[2-(3-Oxobutanamido)phenyl]diazenyl}benzoic acid](/img/structure/B14202411.png)
![3-(Benzenesulfinyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14202412.png)
![Methyl [4-(4-aminophenoxy)-3,5-dibromophenoxy]acetate](/img/structure/B14202413.png)

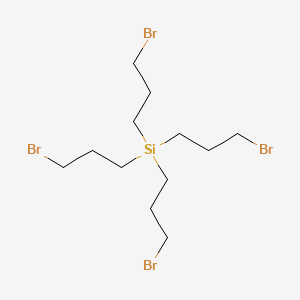
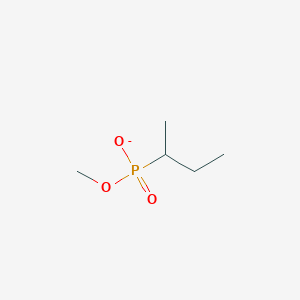
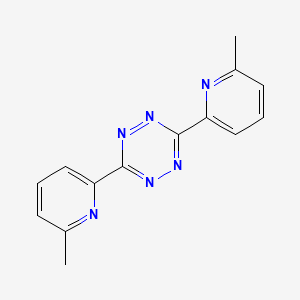
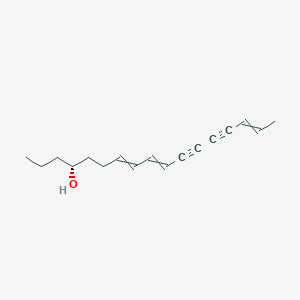
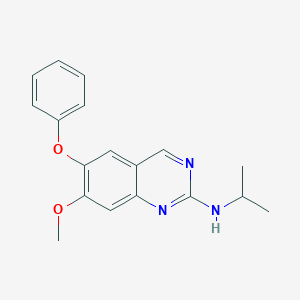
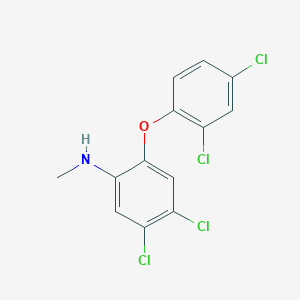
![N-(Bicyclo[2.2.2]octan-2-yl)undec-10-enamide](/img/structure/B14202481.png)
